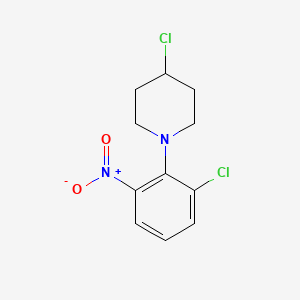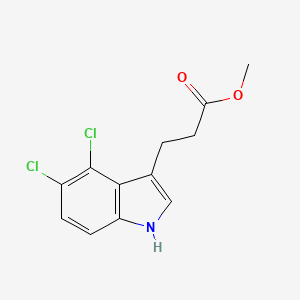![molecular formula C19H33F2NO6S B13703756 Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B13703756.png)
Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate is a complex organic compound with the molecular formula C19H33F2NO6S and a molecular weight of 441.53 g/mol . This compound is notable for its unique structure, which includes a triethylamine group, a difluoroethanesulfonate moiety, and an adamantane derivative. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-hydroxyadamantane-1-carboxylic acid.
Formation of Intermediate: This intermediate is then reacted with 1,1-difluoro-2-chloroethanesulfonate under basic conditions, typically using triethylamine as a base.
Final Product: The final step involves the esterification of the intermediate with triethylamine to yield the desired product.
Analyse Des Réactions Chimiques
Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfonic acids, alcohol derivatives, and substituted sulfonates.
Applications De Recherche Scientifique
Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. It also interacts with cellular pathways involved in signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Triethylamine 1,1-Difluoro-2-[(3-hydroxyadamantane-1-carbonyl)oxy]ethanesulfonate can be compared with similar compounds such as:
Triethylamine: A simpler compound used as a base in organic synthesis.
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Difluoroethanesulfonates: Compounds with similar sulfonate groups but different substituents, used in various chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical properties and a wide range of applications.
Propriétés
Formule moléculaire |
C19H33F2NO6S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
N,N-diethylethanamine;1,1-difluoro-2-(3-hydroxyadamantane-1-carbonyl)oxyethanesulfonic acid |
InChI |
InChI=1S/C13H18F2O6S.C6H15N/c14-13(15,22(18,19)20)7-21-10(16)11-2-8-1-9(3-11)5-12(17,4-8)6-11;1-4-7(5-2)6-3/h8-9,17H,1-7H2,(H,18,19,20);4-6H2,1-3H3 |
Clé InChI |
NZRSPQKMDALVMW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1C2CC3(CC1CC(C2)(C3)O)C(=O)OCC(F)(F)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)



![Tert-butyl ((6-(7-hydroxythieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13703700.png)


![5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile](/img/structure/B13703720.png)




![tert-Butyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-5-[[2-[(tert-butoxycarbonyl)amino]ethyl]amino]-5-oxopentanoate](/img/structure/B13703742.png)

